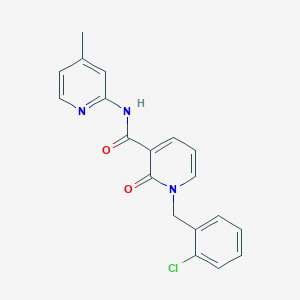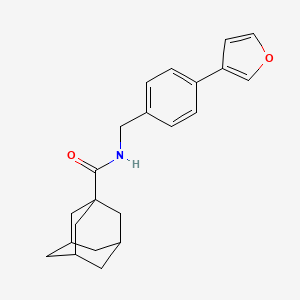![molecular formula C19H22N2O2S B2947301 2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 674362-66-4](/img/structure/B2947301.png)
2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a thiophene derivative . Thiophene derivatives are a class of heterocyclic compounds that have been of interest due to their potential biological activities .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular structure of “this compound” would include this thiophene ring, along with additional functional groups attached to it.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction mentioned earlier is a common synthetic method for thiophene derivatives . Other reactions include the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “this compound” would be influenced by the additional functional groups present in its structure.Applications De Recherche Scientifique
Allosteric Enhancement of Adenosine A1 Receptor
The compound is structurally related to a class of molecules that have been investigated for their ability to act as allosteric enhancers of the Adenosine A1 receptor (A1AR). Nikolakopoulos et al. (2006) synthesized and evaluated a series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes with 3-carboxylates and carboxamides, demonstrating significant potency and efficacy in enhancing A1AR activity, which is of interest for cardiovascular, renal, and possibly neuropsychiatric disorders (Nikolakopoulos et al., 2006).
Antimicrobial Evaluation and Docking Studies
Talupur et al. (2021) explored the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, highlighting the chemical versatility and potential therapeutic applications of these compounds against various microbial pathogens. This research underscores the structural relevance and bioactivity potential of thiophene carboxamides in antimicrobial drug discovery (Talupur et al., 2021).
Antibacterial and Antifungal Activities
Vasu et al. (2003) reported on two biologically active thiophene-3-carboxamide derivatives exhibiting notable antibacterial and antifungal activities. This study contributes to the understanding of the potential biomedical applications of thiophene carboxamides in treating infectious diseases (Vasu et al., 2003).
Antimycobacterial Activity
Nallangi et al. (2014) developed derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and hexahydrocycloocta[b]thiophene-3-carboxamide as part of a molecular modification from a known antimycobacterial lead. This research indicates the structural and functional adaptability of thiophene carboxamides in targeting Mycobacterium tuberculosis, offering a pathway to novel antimycobacterial agents (Nallangi et al., 2014).
Mécanisme D'action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects . For instance, some thiophene derivatives are known to inhibit FLT3, a type of receptor tyrosine kinase .
Mode of Action
For example, some thiophene derivatives act as voltage-gated sodium channel blockers . The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics would depend on the exact target and the nature of the interaction.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Orientations Futures
Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . Future research could involve the synthesis of new thiophene derivatives, including “2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide”, and the exploration of their biological activities. This could lead to the development of new drugs with a variety of therapeutic effects .
Propriétés
IUPAC Name |
2-[(2,4-dimethylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-11-8-9-13(12(2)10-11)18(23)21-19-16(17(20)22)14-6-4-3-5-7-15(14)24-19/h8-10H,3-7H2,1-2H3,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNGNVCUJOXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2947219.png)

![N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2947223.png)


![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2947227.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2947229.png)

![3-Chloro-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2947236.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2947237.png)


![3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2947241.png)